

Vatalanib succinate solubility and storage conditions -20C

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Compound Focus: Vatalanib Succinate

CAS No.: 212142-18-2

Cat. No.: S005124

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Physicochemical Properties and Storage

Property	Condition/Value
Storage Temperature (Powder)	-20°C [1]
Storage Temperature (Solution)	-80°C [1]
Melting Point	195°C [2]
Solubility in DMSO	Soluble [2] [3]
Long-Term Stability (Formulation)	24 months at 25°C/60% RH & 40°C/75% RH [4]

Biochemical Activity Profile (IC₅₀ Values)

Vatalanib is a multi-targeted tyrosine kinase inhibitor. Its half-maximal inhibitory concentration (IC₅₀) for key targets is [3]:

Target	IC ₅₀ (nM)
KDR (VEGFR2)	37
Flt-1 (VEGFR1)	77
Flt-4 (VEGFR3)	730
c-Kit	730
PDGFR-β	580

Experimental Protocols

Protocol 1: Preparation of Vatalanib Succinate Stock Solution

This protocol describes how to prepare a standard stock solution for *in vitro* assays.

- **Materials**

- **Vatalanib succinate** powder (CAS 212142-18-2)
- Anhydrous DMSO (cell culture grade)
- Microbalance
- Sterile glass vials or microcentrifuge tubes

- **Procedure**

- **Weighing:** Bring the vatalanib powder to room temperature briefly to avoid condensation. Accurately weigh the required mass of the compound.
- **Dissolution:** Transfer the powder to a sterile vial. Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Gently vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear solution.
- **Aliquoting:** Immediately aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
- **Storage:** Store aliquots at **-80°C** [1]. Under these conditions, the solution is typically stable for at least 6 months.

- **Notes**

- The use of anhydrous DMSO is critical to prevent hydrolysis of the compound.
- Always use glass or polypropylene containers, as DMSO can dissolve certain plastics.
- The working dilution in aqueous buffers should be prepared just before use, as precipitation may occur over time due to its poor aqueous solubility [4].

Protocol 2: Assessing Formulation Stability Using Polymer Coatings

This protocol is adapted from a study on the long-term stability of **vatalanib succinate** in controlled-release formulations [4].

- **Materials**

- **Vatalanib succinate**
- Coating polymers: Ethylcellulose, Kollicoat MAE 30 DP or 100 P
- Coating equipment (e.g., fluidized bed coater)
- Dissolution apparatus (USP Type I or II)
- HPLC system with UV detection

- **Procedure**

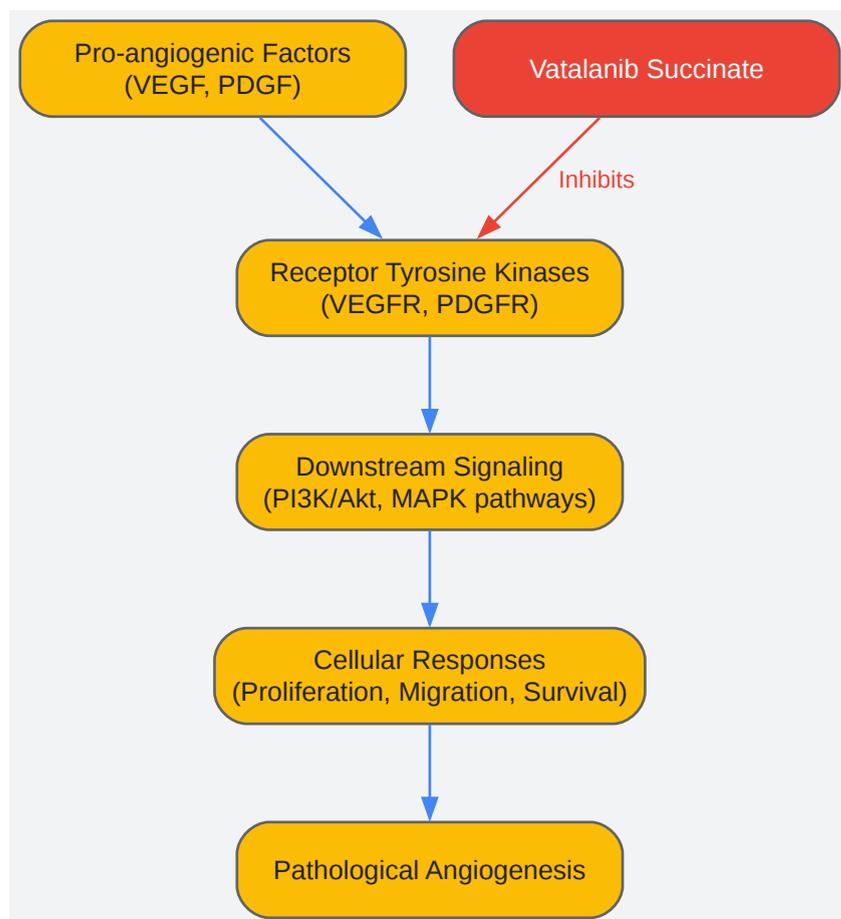
- **Formulation:** Prepare pellet formulations coated with blends of ethylcellulose and the enteric polymer Kollicoat MAE.
- **Storage:** Store the coated pellets under two conditions for stability testing:
 - **Ambient:** 25°C / 60% Relative Humidity (RH)
 - **Stress:** 40°C / 75% RH
- **Sampling:** Test drug release at predetermined time points (e.g., 0, 3, 6, 12, and 24 months) using a standard dissolution test in a suitable medium (e.g., pH 6.8 phosphate buffer).
- **Analysis:** Quantify drug release using HPLC. Monitor for changes in dissolution profile, which indicate physical instability or changes in the film coating.

- **Notes**

- The study found that organic-coated ethylcellulose:Kollicoat MAE 100 P pellets provided the most stable drug release profile over 24 months [4].
- Aqueous coatings may be susceptible to changes in drug release when stored under stress conditions in open containers.

Mechanism of Action and Workflow

The diagram below illustrates the primary mechanism of action of vatalanib and its role in inhibiting angiogenesis.



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